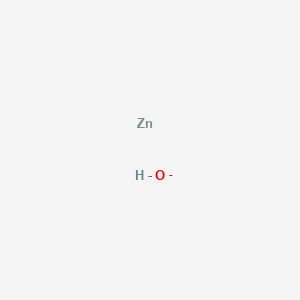
Zinc oxide, ACS reagent,-200 mesh
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc oxide, ACS reagent, -200 mesh, is a high-purity form of zinc oxide with a fine particle size. It is widely used in various scientific and industrial applications due to its unique physical and chemical properties. Zinc oxide is an inorganic compound with the chemical formula ZnO. It appears as a white powder and is nearly insoluble in water. It is known for its high chemical stability, broad range of radiation absorption, and high photostability .
Méthodes De Préparation
Zinc oxide can be synthesized through various methods, which can be broadly classified into metallurgical and chemical methods.
-
Metallurgical Methods
Direct (American) Process: Zinc ore is reduced to zinc metal, which is then oxidized to produce zinc oxide.
Indirect (French) Process: Zinc metal is vaporized and then oxidized to form zinc oxide.
-
Chemical Methods
Precipitation Method: Zinc salts (such as zinc sulfate or zinc nitrate) are reacted with a base (such as sodium hydroxide) to precipitate zinc hydroxide, which is then calcined to produce zinc oxide.
Sol-Gel Method: Zinc alkoxide or zinc acetate is hydrolyzed and then condensed to form a gel, which is dried and calcined to obtain zinc oxide.
Hydrothermal Method: Zinc salts are reacted with a base under high temperature and pressure to produce zinc oxide nanoparticles.
Analyse Des Réactions Chimiques
Zinc oxide undergoes various chemical reactions, including:
Oxidation: Zinc oxide can be oxidized to form zinc peroxide (ZnO₂) under specific conditions.
Reduction: Zinc oxide can be reduced to zinc metal using reducing agents such as carbon or hydrogen.
Acid-Base Reactions: Zinc oxide reacts with acids to form zinc salts and water. For example, it reacts with hydrochloric acid to form zinc chloride and water.
Substitution Reactions: Zinc oxide can react with other metal oxides to form mixed oxides or spinels.
Applications De Recherche Scientifique
Zinc oxide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including the synthesis of methanol and the production of rubber additives.
Biology: Used in the synthesis of zinc oxide nanoparticles, which have applications in drug delivery, bioimaging, and biosensing.
Medicine: Used in topical ointments and creams for its antibacterial and anti-inflammatory properties. It is also used in sunscreens due to its ability to block ultraviolet radiation.
Industry: Used in the production of ceramics, glass, cement, rubber, lubricants, paints, and coatings.
Mécanisme D'action
Zinc oxide exerts its effects through various mechanisms:
Physical Barrier: In topical applications, zinc oxide forms a physical barrier on the skin, protecting it from irritants and helping to heal damaged skin.
Ultraviolet Radiation Absorption: Zinc oxide absorbs ultraviolet radiation, making it an effective ingredient in sunscreens.
Antibacterial Activity: Zinc oxide nanoparticles exhibit antibacterial activity by generating reactive oxygen species that damage bacterial cell membranes and DNA.
Comparaison Avec Des Composés Similaires
Zinc oxide can be compared with other metal oxides such as titanium dioxide (TiO₂) and magnesium oxide (MgO):
Titanium Dioxide (TiO₂): Like zinc oxide, titanium dioxide is used in sunscreens for its ultraviolet radiation-blocking properties. zinc oxide is generally considered to be more effective in blocking a broader spectrum of ultraviolet radiation.
Magnesium Oxide (MgO): Magnesium oxide is used in similar applications as zinc oxide, such as in the production of ceramics and as a refractory material.
Propriétés
Formule moléculaire |
HOZn- |
|---|---|
Poids moléculaire |
82.4 g/mol |
Nom IUPAC |
zinc;hydroxide |
InChI |
InChI=1S/H2O.Zn/h1H2;/p-1 |
Clé InChI |
IPCXNCATNBAPKW-UHFFFAOYSA-M |
SMILES canonique |
[OH-].[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




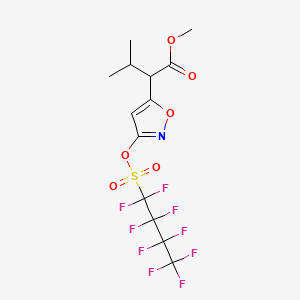


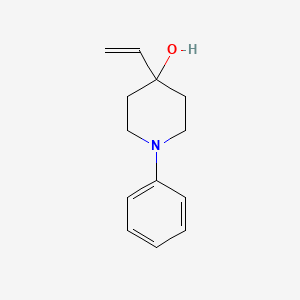
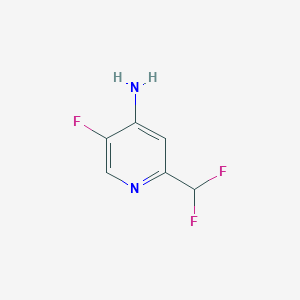
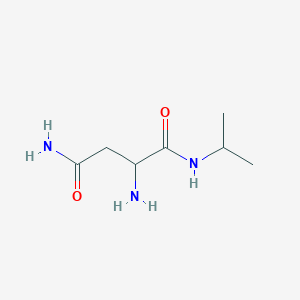
![[(1S)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13912354.png)
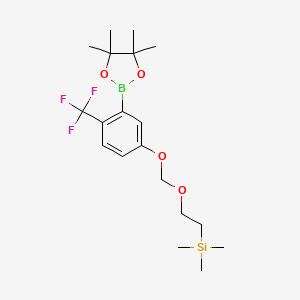
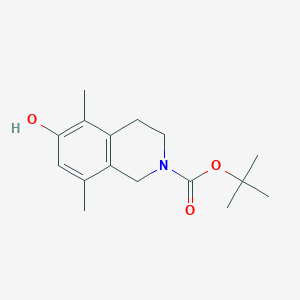


![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)alanine](/img/structure/B13912385.png)
